Methyl 2-propanoylphenyl phenylphosphonate
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Overview
Description
Methyl 2-propanoylphenyl phenylphosphonate is an organic compound with the molecular formula C10H14O3P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-propanoylphenyl phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methyl 2-propanoylphenyl alcohol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propanoylphenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Methyl 2-propanoylphenyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-propanoylphenyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the methyl 2-propanoyl group.
Methyl phenylphosphonate: Similar but without the 2-propanoylphenyl group.
Phenylphosphonate esters: A broader class of compounds with varying alkyl or aryl groups attached to the phosphonate moiety.
Uniqueness
Methyl 2-propanoylphenyl phenylphosphonate is unique due to the presence of both a methyl 2-propanoyl group and a phenyl group attached to the phosphonate.
Properties
CAS No. |
85470-74-2 |
---|---|
Molecular Formula |
C16H17O4P |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
1-[2-[methoxy(phenyl)phosphoryl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C16H17O4P/c1-3-15(17)14-11-7-8-12-16(14)20-21(18,19-2)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
InChI Key |
MPLSOAOXZACDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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